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Compound of Interest

Compound Name: AS-183

Cat. No.: B1667630 Get Quote

This technical guide provides a comprehensive overview of two distinct molecular entities that

may be referred to as "AS-183" and their analogues or derivatives: the microRNA miR-183 and

the antimalarial compound SSJ-183. The guide is intended for researchers, scientists, and drug

development professionals, offering detailed information on their biological functions,

quantitative data, experimental protocols, and relevant signaling pathways.

Section 1: MicroRNA-183 (miR-183) and its
Modulators
MicroRNA-183 (miR-183) is a small non-coding RNA molecule that plays a significant role in

the post-transcriptional regulation of gene expression. It is part of a highly conserved miRNA

cluster, which also includes miR-96 and miR-182. This cluster is involved in a multitude of

cellular processes, and its dysregulation has been implicated in various diseases, most notably

cancer. The "analogues and derivatives" of miR-183 are synthetic oligonucleotides designed to

either mimic its function (miR-183 mimics) or inhibit its activity (miR-183 inhibitors or

antagomirs).

Biological Function and Mechanism of Action
Mature miR-183 is a short RNA sequence (around 22 nucleotides) that binds to the 3'

untranslated region (3'-UTR) of target messenger RNAs (mRNAs). This binding leads to either

the degradation of the mRNA transcript or the repression of its translation into protein,
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effectively silencing the target gene. A single miRNA can have multiple mRNA targets, allowing

it to act as a master regulator of complex signaling networks.

The miR-183 cluster has been shown to regulate pathways involved in:

Cell proliferation and differentiation

Apoptosis (programmed cell death)

Cell migration and invasion

Epithelial-to-mesenchymal transition (EMT)

DNA damage repair

Dysregulation of miR-183 expression is frequently observed in various cancers, where it can

act as either an oncogene (promoting cancer) or a tumor suppressor, depending on the cellular

context and its specific targets in that cancer type.

Quantitative Data: Effects of miR-183 Mimics and
Inhibitors
The functional consequences of modulating miR-183 activity are often quantified by measuring

changes in target gene expression, cell viability, or other cellular phenotypes. The following

table summarizes representative quantitative data from studies using miR-183 mimics and

inhibitors.
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Cell Line Treatment
Target
Gene/Phenoty
pe

Quantitative
Effect

Reference

SW1990

(Pancreatic

Cancer)

miR-183 mimic PDCD4 (protein)
Significant

decrease
[1]

SW1990

(Pancreatic

Cancer)

miR-183 mimic Cell Proliferation Increased [1]

SW1990

(Pancreatic

Cancer)

miR-183 mimic Apoptosis Decreased [1]

HeLa (Cervical

Cancer)
miR-183 mimic ITGB1 (protein)

Significant

decrease
[1]

HeLa (Cervical

Cancer)
miR-183 mimic Cell Invasion Decreased [1]

Ovarian Cancer

Cells
anti-miR-182

Xenograft

Growth &

Metastasis

Reduced in vivo [2]

Neonatal Rat

Cardiomyocytes
miR-183 mimic Cell Size

Significantly

attenuated
[3]

Neonatal Rat

Cardiomyocytes
miR-183 mimic

TIAM1 (mRNA &

protein)
Decreased [3]

Key Signaling Pathways Involving miR-183
miR-183 is a key regulator of several important signaling pathways implicated in cancer and

other diseases.

PI3K/Akt/mTOR Pathway: This is a central pathway that controls cell growth, proliferation,

and survival. miR-183 can modulate this pathway by targeting key components, thereby

influencing tumorigenesis.[4]
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Wnt/β-catenin Pathway: This pathway is crucial for development and is often aberrantly

activated in cancer. The expression of the miR-183 cluster can be influenced by this

pathway, and in turn, the cluster can regulate downstream effectors.[4][5]

TGF-β Signaling: The Transforming Growth Factor-beta pathway is involved in a wide range

of cellular processes, including cell growth, differentiation, and apoptosis. Members of the

miR-183 cluster have been shown to target components of this pathway.[6]

Below are Graphviz diagrams illustrating some of the signaling pathways regulated by miR-

183.
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Caption: miR-183 promoting the PI3K/Akt pathway by inhibiting PTEN.
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Caption: Wnt/β-catenin pathway regulation of and by the miR-183 cluster.

Experimental Protocols
This protocol allows for the sensitive and specific quantification of mature miR-183 and its

target mRNAs.

Materials:

Total RNA isolated from cells or tissues

TaqMan MicroRNA Reverse Transcription Kit

TaqMan MicroRNA Assay for hsa-miR-183-5p (or other species-specific assay)

TaqMan Gene Expression Assay for the target gene
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TaqMan Universal PCR Master Mix

Real-Time PCR instrument

Procedure:

Reverse Transcription (RT) for miRNA:

Prepare an RT master mix containing the reverse transcription buffer, dNTPs, RNase

inhibitor, and MultiScribe™ Reverse Transcriptase.

Add the miR-183-specific stem-loop RT primer to the master mix.

Add total RNA (1-10 ng) to the reaction.

Incubate according to the manufacturer's protocol (e.g., 16°C for 30 min, 42°C for 30 min,

85°C for 5 min).

Reverse Transcription (RT) for mRNA:

Perform a separate RT reaction for the target mRNA using random primers or oligo(dT)

primers.

Real-Time PCR (qPCR):

Prepare a PCR reaction mix containing TaqMan Universal PCR Master Mix, the specific

TaqMan MicroRNA or Gene Expression Assay (which includes primers and a fluorescently

labeled probe), and nuclease-free water.

Add the cDNA from the RT step to the PCR mix.

Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol

(e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

Data Analysis:

Determine the cycle threshold (Ct) values for miR-183 and the target gene.
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Normalize the expression of miR-183 to a small nuclear RNA (e.g., U6) and the target

gene to a housekeeping gene (e.g., GAPDH).

Calculate the relative expression using the 2-ΔΔCt method.

This assay directly tests the binding of miR-183 to the 3'-UTR of a putative target gene.

Materials:

Luciferase reporter vector (e.g., pGL3) containing the firefly luciferase gene.

A vector expressing Renilla luciferase (for normalization).

Cells for transfection (e.g., HEK293T).

miR-183 mimic and a negative control mimic.

Lipofectamine 2000 or other transfection reagent.

Dual-Luciferase Reporter Assay System.

Procedure:

Vector Construction:

Clone the 3'-UTR of the predicted target gene downstream of the firefly luciferase gene in

the reporter vector.

As a control, create a mutant 3'-UTR where the miR-183 seed-binding site is altered.

Transfection:

Seed cells in a 24-well plate.

Co-transfect the cells with:

The firefly luciferase reporter vector (wild-type or mutant 3'-UTR).

The Renilla luciferase control vector.
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Either the miR-183 mimic or the negative control mimic.

Cell Lysis and Luciferase Measurement:

After 24-48 hours, lyse the cells using the passive lysis buffer.

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according

to the manufacturer's protocol.

Data Analysis:

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

A significant decrease in the normalized luciferase activity in cells co-transfected with the

wild-type 3'-UTR and the miR-183 mimic (compared to the negative control mimic)

indicates a direct interaction.
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Caption: Experimental workflow for a luciferase reporter assay.

Section 2: Antimalarial Compound SSJ-183 and its
Derivatives
SSJ-183 is a benzo[α]phenoxazine-based compound that has been identified as a promising

new lead for the development of antimalarial drugs. It exhibits potent activity against

Plasmodium falciparum, the parasite responsible for the most severe form of malaria in
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humans. Research has focused on its synthesis, in vitro and in vivo efficacy, and the activity of

its metabolites, which can be considered its derivatives.

Biological Activity and Mechanism of Action
SSJ-183 demonstrates a rapid onset of action against the blood stages of P. falciparum,

including strains that are resistant to currently used antimalarial drugs.[7] Its precise

mechanism of action is still under investigation, but studies suggest it may involve multiple

targets within the parasite.[7] The compound is effective against all blood stages of the

parasite, with a more pronounced effect on the early ring stages at lower concentrations.[7]

Synthesis of SSJ-183 and its Derivatives
A one-pot synthetic procedure has been developed for the production of SSJ-183.[8][9] This

method has also been applied to synthesize its N-deethylated and bis-N,N-deethylated

metabolites, which have also shown significant antimalarial activity.[8]

Starting Materials
(e.g., Nile Blue A derivative,

4-chloropyridine)

One-Pot Reaction
(Reduction, Arylation, Oxidation) SSJ-183

Click to download full resolution via product page

Caption: Simplified workflow for the one-pot synthesis of SSJ-183.

Quantitative Data: In Vitro Activity of SSJ-183 and its
Metabolites
The in vitro efficacy of antimalarial compounds is typically expressed as the half-maximal

inhibitory concentration (IC50), which is the concentration of the drug that inhibits parasite

growth by 50%.
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Compound
P. falciparum
Strain

Resistance
Profile

IC50 (ng/mL) Reference

SSJ-183 NF54 Sensitive
17 - 50 (range

across strains)
[7]

K1

Chloroquine/Pyri

methamine

Resistant

17 - 50 (range

across strains)
[7]

W2

Chloroquine/Pyri

methamine

Resistant

17 - 50 (range

across strains)
[7]

N-deethylated

metabolite

Drug-sensitive &

resistant strains
-

Comparable to

SSJ-183
[8]

Bis-N,N-

deethylated

metabolite

Drug-sensitive &

resistant strains
-

~2-fold more

active than SSJ-

183

[8]

Artesunate

(Control)
Various strains - 2.1 - 5.0 [7]

Chloroquine

(Control)
Various strains - 5.7 - 237 [7]

Experimental Protocols
This is a high-throughput method for determining the IC50 values of antimalarial compounds.

Materials:

P. falciparum culture (synchronized to the ring stage).

Complete parasite culture medium (e.g., RPMI-1640 with Albumax).

96-well microplates.

Test compound (SSJ-183) and control drugs (e.g., Chloroquine).
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SYBR Green I nucleic acid stain.

Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100).

Fluorescence plate reader.

Procedure:

Drug Preparation:

Prepare serial dilutions of the test compounds in the culture medium.

Assay Plate Setup:

Add the drug dilutions to the 96-well plate. Include wells for drug-free controls (100%

growth) and wells with uninfected red blood cells (background).

Add the synchronized parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each

well.

Incubation:

Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2)

incubator at 37°C.

Lysis and Staining:

Add SYBR Green I dye diluted in lysis buffer to each well.

Incubate the plates in the dark at room temperature for 1 hour.

Fluorescence Measurement:

Read the fluorescence using a plate reader with excitation and emission wavelengths of

~485 nm and ~530 nm, respectively.

Data Analysis:

Subtract the background fluorescence (uninfected RBCs) from all readings.
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Plot the fluorescence intensity against the log of the drug concentration.

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

This protocol is used to assess the toxicity of the compounds against mammalian cells to

determine their selectivity.

Materials:

Mammalian cell line (e.g., HepG2, a human liver cell line).

Cell culture medium (e.g., DMEM with 10% FBS).

96-well microplates.

Test compound (SSJ-183).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

Microplate reader.

Procedure:

Cell Seeding:

Seed the mammalian cells into a 96-well plate at a predetermined density and allow them

to adhere overnight.

Compound Addition:

Add serial dilutions of the test compound to the wells. Include wells for untreated control

cells.

Incubation:

Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
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MTT Addition and Incubation:

Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active

mitochondria will reduce the yellow MTT to a purple formazan.

Solubilization:

Add the solubilization buffer to each well to dissolve the formazan crystals.

Absorbance Measurement:

Read the absorbance at ~570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the untreated control.

Plot cell viability against the log of the drug concentration to determine the CC50 (50%

cytotoxic concentration).
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In Vitro Efficacy (SYBR Green Assay)

In Vitro Cytotoxicity (MTT Assay)

Selectivity Index Calculation

Prepare drug dilutions

Add synchronized P. falciparum culture

Incubate for 72h

Lyse cells and add SYBR Green I

Measure fluorescence

Calculate IC50

SI = CC50 / IC50

Seed mammalian cells

Add drug dilutions

Incubate for 24-72h

Add MTT and incubate

Solubilize formazan

Measure absorbance

Calculate CC50
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Caption: Workflow for in vitro screening of antimalarial compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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